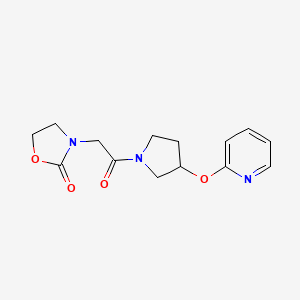
3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyrrolidine ring and a pyridine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Pyridine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidin-2-ones can be formed via a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . N-(Pyridin-2-yl)amides can be formed from α-bromoketones and 2-aminopyridine under different reaction conditions .
Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Efficacy
- Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This mechanism is crucial for its effectiveness against gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) (Rubinstein et al., 2001).
Clinical Applications and Safety
- Linezolid has been shown to be effective in treating nosocomial pneumonia, skin and soft tissue infections, and pulmonary tuberculosis, among other infections. Its ability to act against drug-resistant pathogens makes it a valuable asset in clinical settings (Dietze et al., 2008).
- Safety and tolerability profiles of linezolid suggest that while effective, monitoring for potential adverse effects, such as myelosuppression, is necessary. The consideration of dose and duration of treatment is crucial to minimize risks (Cepeda et al., 2004).
Potential for New Applications
- Exploratory studies have considered substituting linezolid for ethambutol during the intensive phase of pulmonary tuberculosis treatment to improve outcomes, indicating ongoing research into optimizing and expanding the use of oxazolidinone antibiotics for various infectious diseases (Lee et al., 2017).
Zukünftige Richtungen
While specific future directions for this compound are not available, the development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The design of new pyrrolidine compounds with different biological profiles could be a potential area of research .
Eigenschaften
IUPAC Name |
3-[2-oxo-2-(3-pyridin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-13(10-17-7-8-20-14(17)19)16-6-4-11(9-16)21-12-3-1-2-5-15-12/h1-3,5,11H,4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGKPFJGYQVCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

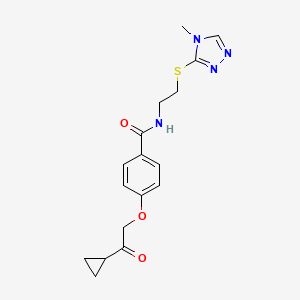
![Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride](/img/structure/B2660724.png)
![3-butyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2660726.png)
![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660728.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2660729.png)
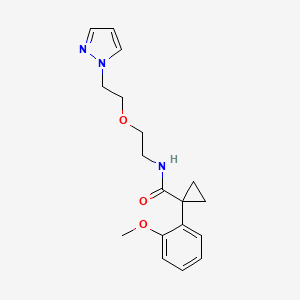
![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2660731.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2660732.png)
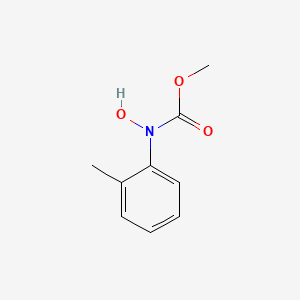
![2-[[(2R)-2-[Hydroxy-bis(4-methoxyphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B2660737.png)
![6-[3-(dimethylamino)acryloyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2660738.png)
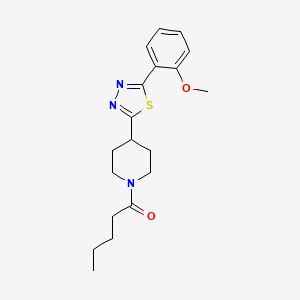
![3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2660742.png)